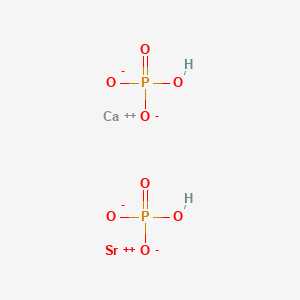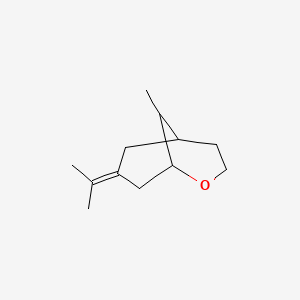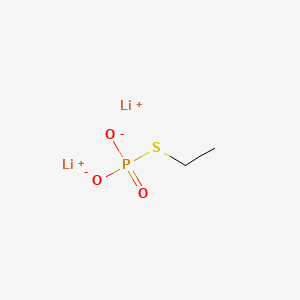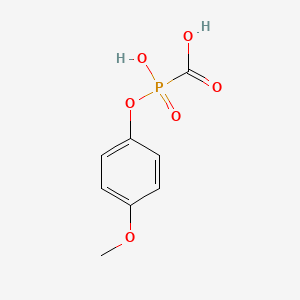
Phosphinecarboxylic acid, hydroxy(4-methoxyphenoxy)-, oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinecarboxylic acid, hydroxy(4-methoxyphenoxy)-, oxide is a complex organophosphorus compound It is characterized by the presence of a phosphine oxide group, a carboxylic acid group, and a hydroxy(4-methoxyphenoxy) moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphinecarboxylic acid, hydroxy(4-methoxyphenoxy)-, oxide typically involves the reaction of a phosphine precursor with a suitable carboxylic acid derivative. One common method is the reaction of a chlorophosphine with a Grignard reagent derived from 4-methoxyphenol, followed by oxidation to form the phosphine oxide. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent hydrolysis of the reactive intermediates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphinecarboxylic acid, hydroxy(4-methoxyphenoxy)-, oxide undergoes various chemical reactions, including:
Oxidation: The phosphine group can be further oxidized to form phosphine oxides or phosphonic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The hydroxy(4-methoxyphenoxy) group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphonic acids, while reduction can produce alcohols or aldehydes.
Wissenschaftliche Forschungsanwendungen
Phosphinecarboxylic acid, hydroxy(4-methoxyphenoxy)-, oxide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of phosphinecarboxylic acid, hydroxy(4-methoxyphenoxy)-, oxide involves its interaction with molecular targets such as enzymes and receptors. The phosphine oxide group can coordinate with metal ions, influencing catalytic activity. The hydroxy(4-methoxyphenoxy) moiety can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphinecarboxylic acid, hydroxy(phenoxy)-, oxide
- Phosphinecarboxylic acid, hydroxy(4-methylphenoxy)-, oxide
- Phosphinecarboxylic acid, hydroxy(4-chlorophenoxy)-, oxide
Uniqueness
Phosphinecarboxylic acid, hydroxy(4-methoxyphenoxy)-, oxide is unique due to the presence of the 4-methoxyphenoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous, such as in selective catalysis and targeted drug design .
Eigenschaften
CAS-Nummer |
74270-25-0 |
|---|---|
Molekularformel |
C8H9O6P |
Molekulargewicht |
232.13 g/mol |
IUPAC-Name |
[hydroxy-(4-methoxyphenoxy)phosphoryl]formic acid |
InChI |
InChI=1S/C8H9O6P/c1-13-6-2-4-7(5-3-6)14-15(11,12)8(9)10/h2-5H,1H3,(H,9,10)(H,11,12) |
InChI-Schlüssel |
MNLGQNVSBMBKQH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)OP(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


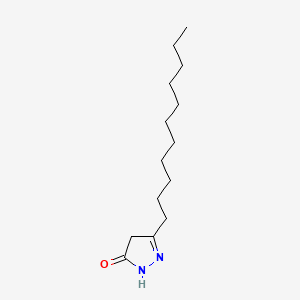
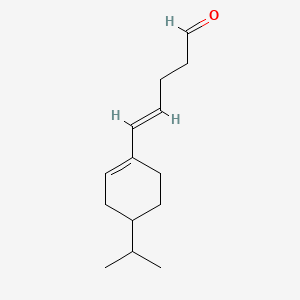
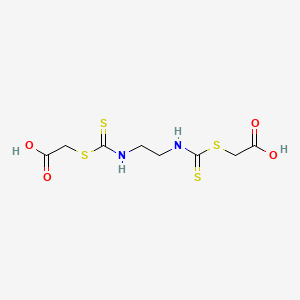
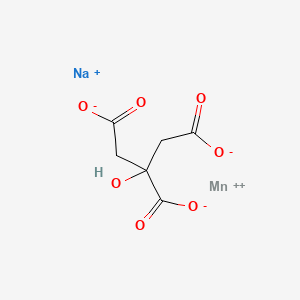

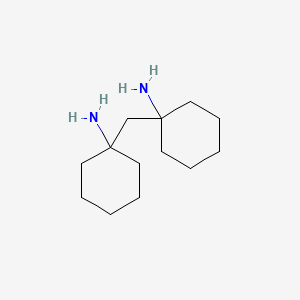
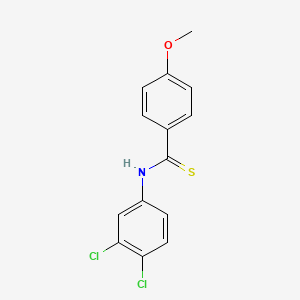
![N,N-bis[3-(dimethylamino)propyl]formamide](/img/structure/B12665544.png)

